molecular formula C3H3N3O2 B141265 4-Nitroimidazole CAS No. 3034-38-6

4-Nitroimidazole

Cat. No.: B141265
CAS No.: 3034-38-6
M. Wt: 113.08 g/mol
InChI Key: VYDWQPKRHOGLPA-UHFFFAOYSA-N
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Description

4-Nitroimidazole is an organic compound that belongs to the class of nitroimidazoles, which are characterized by an imidazole ring with a nitro group attached. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes. The presence of the nitro group significantly influences its chemical behavior and reactivity.

Scientific Research Applications

4-Nitroimidazole has a wide range of applications in scientific research:

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Two nitroimidazoles, PA-824 and OPC-67683, are currently in Phase II clinical trials for the treatment of TB and the outcome of these may determine the future directions of drug development for anti-tubercular nitroimidazoles .

Mechanism of Action

Target of Action

4-Nitroimidazole, like other nitroimidazole-based drugs, primarily targets bacterial DNA . The drug’s antimicrobial activities heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases .

Mode of Action

The mode of action of this compound involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause the DNA strand to break , disrupting the DNA of the susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are related to DNA synthesis and protein synthesis . The reactive intermediates formed by the reduction of the nitro group cause DNA strand breakage, which disrupts these essential cellular processes .

Pharmacokinetics

The pharmacokinetics of nitroimidazole-based drugs like this compound are complex. They are absorbed almost completely when given orally, with bioavailability >90% for tablets . The drugs are distributed widely and have low protein binding (<20%). They reach 60 to 100% of plasma concentrations in most tissues studied, including the central nervous system . Nitroimidazole drugs are extensively metabolized by the liver to various metabolites . The majority of the drug and its metabolites are excreted in urine and feces .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . By causing DNA strand breakage, the drug disrupts essential cellular processes, leading to cell death . This makes this compound effective against a variety of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of oxygen, as nitroimidazoles are more active in an anaerobic environment . Additionally, the drug’s stability and efficacy can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

4-Nitroimidazole has been found to be metabolized by a nitroreductase (NTR) from a human pathogen, Haemophilus influenzae (HiNfsB) . This enzyme effectively metabolizes ten clinically used nitroimidazoles . The interaction between this compound and this enzyme is a key part of its biochemical role.

Cellular Effects

The cellular effects of this compound are largely due to its metabolism by nitroreductases. The bioactivation of this compound can lead to severe toxicities and drug resistance

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by nitroreductases. These enzymes reduce the nitro group of this compound, leading to the formation of various metabolites

Metabolic Pathways

This compound is involved in metabolic pathways mediated by nitroreductases. These enzymes play a crucial role in the metabolism of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroimidazole can be synthesized through the nitration of imidazole. This process typically involves the reaction of imidazole with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imidazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process generally includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 4-Nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Metronidazole
  • Tinidazole
  • Nimorazole
  • Dimetridazole
  • Pretomanid
  • Ornidazole
  • Megazol
  • Azanidazole

Comparison: 4-Nitroimidazole is unique due to its specific position of the nitro group on the imidazole ring, which influences its reactivity and biological activity. Compared to other nitroimidazoles, it may exhibit different pharmacokinetic properties and efficacy profiles .

Properties

IUPAC Name

5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDWQPKRHOGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062803
Record name 4-Nitroimidazole
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-38-6, 100214-79-7
Record name 5-Nitroimidazole
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Record name 4-Nitroimidazole
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Record name 4-Nitroimidazole
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Record name 1H-Imidazole, 5-nitro-
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Record name 4-nitroimidazole
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Record name 4-NITROIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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